Enhanced Cocrystallization Propensity
In a direct head-to-head cocrystallization study with 2,4-diaminopyrimidine (DAPY) and 2,4,6-triaminopyrimidine (TAPY), 6-methoxymethyl-2-thiouracil (MOMTU) yielded four distinct solvates (DMF, DMA, DMSO, NMP solvates) and two cocrystal forms (one ionic cocrystal with DAPY, one cocrystal salt with TAPY). In stark contrast, the structural analog 6-propyl-2-thiouracil (PTU) produced only a single solvated cocrystal salt under identical conditions [1]. This 6-fold greater number of solid forms (6 vs 1) demonstrates MOMTU's significantly enhanced crystallization versatility and its capacity to sample a broader chemical space of supramolecular architectures [1].
PTU: 1 solid form
| Evidence Dimension | Number of Distinct Solid Forms (Solvates + Cocrystals) |
|---|---|
| Target Compound Data | 6 solid forms (4 solvates + 2 cocrystals) |
| Comparator Or Baseline | 6-Propyl-2-thiouracil (PTU): 1 solid form (1 solvated cocrystal salt) |
| Quantified Difference | 6× more solid forms; 4× more solvates |
| Conditions | Cocrystallization experiments with DAPY and TAPY coformers; ambient temperature; solvent evaporation and liquid-assisted grinding |
Why This Matters
Increased solid-form diversity directly expands the intellectual property landscape for pharmaceutical cocrystal patents and improves the probability of identifying a development candidate with optimal solubility, stability, or bioavailability.
- [1] Hützler, W. M.; Egert, E.; Bolte, M. 6-Propyl-2-thiouracil versus 6-methoxymethyl-2-thiouracil: enhancing the hydrogen-bonded synthon motif by replacement of a methylene group with an O atom. Acta Crystallogr. Sect. C Struct. Chem. 2016, 72(8), 634-646. View Source
